molecular formula C8H9IN2O2 B2798646 6-(Dimethylamino)-5-iodopyridine-3-carboxylic acid CAS No. 2376729-74-5

6-(Dimethylamino)-5-iodopyridine-3-carboxylic acid

Cat. No.: B2798646
CAS No.: 2376729-74-5
M. Wt: 292.076
InChI Key: BOQNAFKIVXUASV-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-5-iodopyridine-3-carboxylic acid is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The prefix ‘6-(Dimethylamino)’ suggests the presence of a dimethylamino group attached to the 6th carbon in the pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of carbodiimides .


Molecular Structure Analysis

The molecular structure likely consists of a pyridine ring with a carboxylic acid group, an iodine atom, and a dimethylamino group attached. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The compound, due to the presence of the pyridine ring, might participate in electrophilic substitution reactions. The carboxylic acid group could undergo reactions to form esters, amides, and other derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with a pyridine ring have basic properties, and the presence of a carboxylic acid group would introduce acidic properties .

Scientific Research Applications

Synthesis and Chemical Reactions

6-(Dimethylamino)-5-iodopyridine-3-carboxylic acid and its derivatives are utilized in synthetic chemistry for the creation of complex molecular structures. For example, its role in the synthesis of (S)-3-heteroaryl-2-hydroxy-l-propyl benzoates through 'ring switching' methodology demonstrates its utility in constructing compounds with potential biological activity (Mihelic et al., 2001). Additionally, studies on the non-covalent bonded supramolecular architectures based on 4-dimethylaminopyridine and organic acids highlight the importance of weak interactions in the design of new materials and their potential applications in various fields, including pharmaceuticals (Zhang et al., 2015).

Material Science and Catalysis

The compound and its analogs have been explored for their roles in material science, particularly in the development of new catalytic systems and materials with novel properties. For instance, copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, where similar compounds act as ligands, have been investigated for incorporation into copper-based dye-sensitized solar cells (DSCs), showcasing the potential of these compounds in renewable energy technologies (Constable et al., 2009).

Supramolecular Chemistry

Research into the formation of ternary multicomponent crystals through charge-transfer interactions and hydrogen-bonding highlights the utility of dimethylaminopyridine derivatives in supramolecular chemistry. These studies provide insights into how various non-covalent interactions can be exploited to construct complex structures with potential applications in drug delivery systems, molecular recognition, and the development of novel supramolecular materials (Seaton et al., 2013).

Advanced Synthetic Methodologies

Further illustrating the versatility of this compound derivatives in synthesis, research has been conducted on their role in creating highly functionalized and structurally diverse molecules. This includes the development of methodologies for regioselective functionalization, enabling the synthesis of compounds with precise structural attributes for pharmaceutical research and other applications (Bobbio & Schlosser, 2001).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, compounds with a dimethylamino group have been used as reagents that react with primary amino groups in both aliphatic and aromatic amines .

Future Directions

While specific future directions for this compound are not available, similar compounds have been studied for their potential in various fields, including proteomic quantitation , transdermal drug delivery , and the development of fluorescent gels .

Properties

IUPAC Name

6-(dimethylamino)-5-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQNAFKIVXUASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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